Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro-
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Overview
Description
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is a chemical compound with the molecular formula C20H16Cl5N2O3 and a molecular weight of 509.61764 . This compound is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group attached to an isophthalanilide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- typically involves the reaction of 2,4-dichloroaniline with 4-hydroxyisophthalic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves large-scale synthesis using automated reactors and continuous flow systems . The process is designed to ensure consistent quality and efficiency, with strict control over reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves its interaction with molecular targets and pathways in biological systems . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isophthalanilide: A related compound with a similar core structure but lacking the multiple chlorine atoms and hydroxyl group.
4-Hydroxyisophthalic Acid: A precursor used in the synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro-.
2,4-Dichloroaniline: Another precursor involved in the synthesis process.
Uniqueness
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is unique due to its multiple chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
102395-72-2 |
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Molecular Formula |
C20H11Cl5N2O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-chloro-1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H11Cl5N2O3/c21-10-1-3-16(13(23)7-10)26-19(29)9-5-12(18(28)15(25)6-9)20(30)27-17-4-2-11(22)8-14(17)24/h1-8,28H,(H,26,29)(H,27,30) |
InChI Key |
PGLHDBZVFCHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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